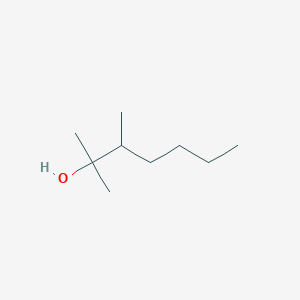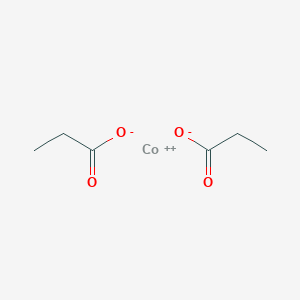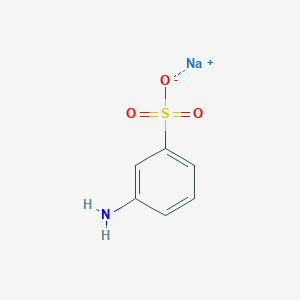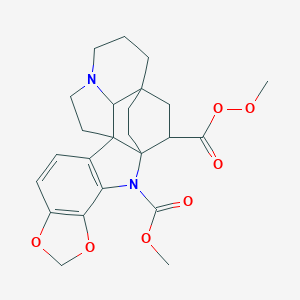![molecular formula C16H20O2 B073755 Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 1218-65-1](/img/structure/B73755.png)
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications. This compound is commonly used in scientific research, particularly in the field of organic chemistry, due to its ability to form stable intermediates and react with a variety of other compounds.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions, forming stable intermediates that can undergo further reactions with other compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. However, it is not commonly used in biological systems due to its chemical properties and potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments include its ability to form stable intermediates and react with a variety of other compounds. However, its potential toxicity and limited information on its biochemical and physiological effects are significant limitations.
Orientations Futures
There are several future directions for research involving Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another potential area of research is the investigation of its potential applications in the field of materials science, particularly in the synthesis of new polymers and materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity in biological systems.
In conclusion, Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a unique and versatile compound that has a wide range of applications in scientific research. While there is limited information available on its biochemical and physiological effects, its ability to form stable intermediates and react with a variety of other compounds make it a valuable tool in the field of organic chemistry. There are several future directions for research involving this compound, including the development of new synthetic methods and the investigation of its potential applications in materials science.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is typically achieved through a multistep process involving several chemical reactions. The most common method involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with methanol and sulfuric acid to form the corresponding methyl ester. This ester is then reacted with bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide to yield the final product.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research. In organic chemistry, it is commonly used as a reagent in various reactions, including Diels-Alder reactions and cycloadditions. It is also used as a building block in the synthesis of more complex compounds.
Propriétés
Numéro CAS |
1218-65-1 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]hept-5-enylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C16H20O2/c17-16(15-8-11-2-4-13(15)6-11)18-9-14-7-10-1-3-12(14)5-10/h1-4,10-15H,5-9H2 |
Clé InChI |
SOSZGLNDFITMMF-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1C=C2)COC(=O)C3CC4CC3C=C4 |
SMILES canonique |
C1C2CC(C1C=C2)COC(=O)C3CC4CC3C=C4 |
Autres numéros CAS |
1218-65-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



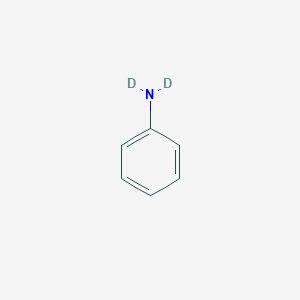
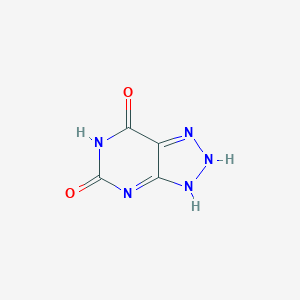
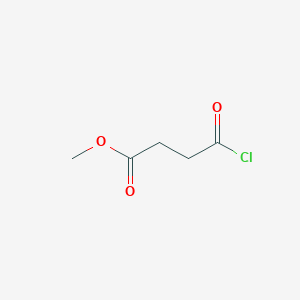
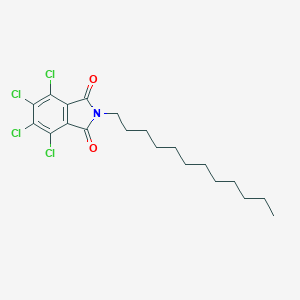
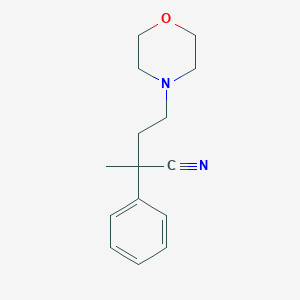
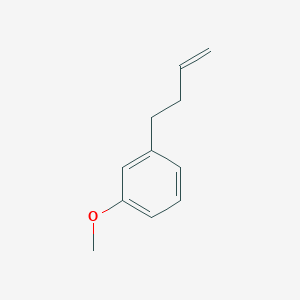

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
